Chiral Purity as a Decision Gate: (S)-Enantiomer vs. Racemic or Opposite Enantiomer Forms
The commercial material is consistently specified with the (4S)-stereochemistry (e.g., catalog listings as “(4S)-2-oxo…”). In the broader class of oxazolidine-based DPP-IV inhibitors, the (S)-configuration has been shown to confer substantially higher enzymatic inhibitory potency [1]. Although direct ee% figures or comparative IC₅₀ values for this exact compound have not been publicly reported, the availability of the single enantiomer eliminates the need for costly chiral separation and avoids the risk of reduced activity inherent in racemic mixtures, thereby offering a procurement advantage for laboratories requiring stereochemically defined intermediates.
| Evidence Dimension | Enantiomeric configuration specification |
|---|---|
| Target Compound Data | Defined (S)-enantiomer (CAS 1217447-70-5; commercial purity 95–98 %) |
| Comparator Or Baseline | Racemic methyl 2-oxo-3-(piperidin-4-yl)oxazolidine-4-carboxylate (no CAS assigned) or (R)-enantiomer (not commercially listed) |
| Quantified Difference | Not quantifiable from public data; class-level potency differences favor (S)-configuration |
| Conditions | Commercial supplier specifications (CheMenu, LeYan, AKSci); class-level DPP-IV inhibition data from patent NZ607694A [1] |
Why This Matters
Sourcing a pre-resolved (S)-enantiomer avoids additional chiral resolution steps, reducing synthesis time and cost in programs where stereochemistry is critical for target engagement.
- [1] LG Life Sciences Ltd., NZ607694A, 2015. [Describes chiral oxo-piperidine intermediate for DPP-IV]. View Source
